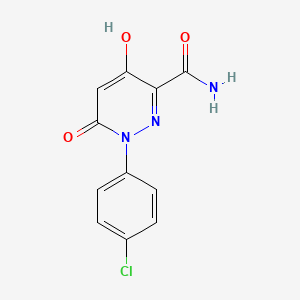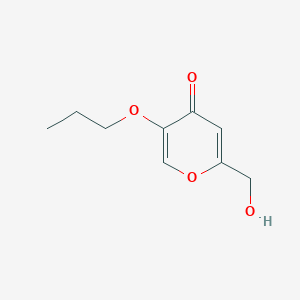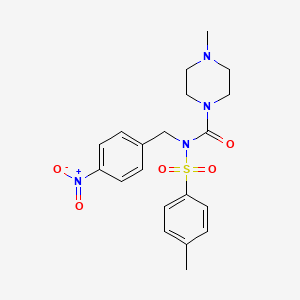![molecular formula C19H15BrOS B2450342 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone CAS No. 882749-21-5](/img/structure/B2450342.png)
3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone” is an organic compound . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular formula of “3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone” is C19H15BrOS . This indicates that the compound contains 19 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of “3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone” is 371.29 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis and Structure Analysis
Regiospecific Synthesis and Crystallography : A study by Kumarasinghe, Hruby, and Nichol (2009) focused on the regiospecific synthesis of compounds related to 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone. They emphasized the importance of single-crystal X-ray analysis for unambiguous structure determination, highlighting the compound's complex hydrogen bonding and crystallization as a mixed solvate (Kumarasinghe, Hruby, & Nichol, 2009).
Crystal Structure of Derivatives : Abdel-Jalil et al. (2015) investigated the crystal structure of organic compounds structurally similar to 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone. Their study highlighted inter- and intramolecular hydrogen bonding and the planarity of molecular frameworks in these compounds (Abdel-Jalil et al., 2015).
Molecular Interactions and Bonding
- Intramolecular S⋯S and S⋯O Contacts : Nagy et al. (2002) studied naphthalene derivatives, analyzing their torsions, aromatic ring orientations, and S⋯S and S⋯O close contacts. Their findings on the sulfur valence states and their effects on molecular structure are relevant for understanding compounds like 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone (Nagy et al., 2002).
Catalysis and Chemical Reactions
- Catalytic Applications : Tayebi et al. (2011) explored the use of sulfuric acid derivatives as catalysts for condensation reactions, relevant for understanding the catalytic potential of compounds like 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone in similar chemical processes (Tayebi et al., 2011).
Spectroscopic Elucidation
- Spectroscopic Analysis of Structural Properties : Thanigaimani et al. (2015) performed a detailed spectroscopic study, including FTIR and NMR, on a compound structurally related to 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone. This type of analysis is crucial for understanding the physical and chemical properties of such compounds (Thanigaimani et al., 2015).
Antimicrobial Activity
- Synthesis and Biological Evaluations : Srinivasulu, Reddy, Brown, Hager, Means, and Berlin (2000) researched the synthesis of naphthyl-bromophenyl compounds and evaluated their antimicrobial activities. This indicates potential biological applications of 3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone (Srinivasulu et al., 2000).
properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrOS/c20-17-7-9-18(10-8-17)22-12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPCMYWJVZMUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCSC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


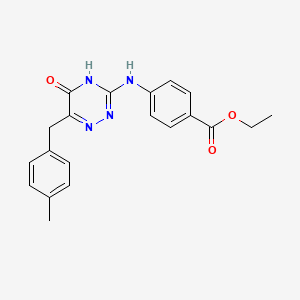
![1-methyl-1H-benzo[d]imidazol-5-yl 3,4-difluorobenzoate](/img/structure/B2450265.png)

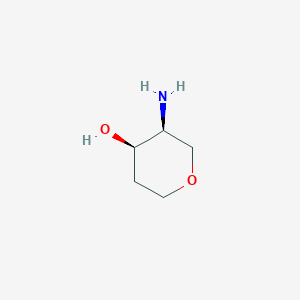
![methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2450269.png)
![methyl (2Z)-3-[(4-fluorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2450270.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2450271.png)
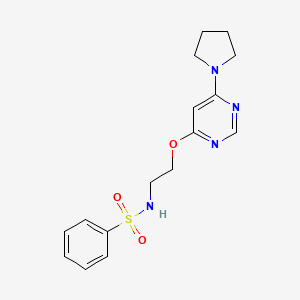
![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B2450276.png)
